CEF6

immunology T-cell epitope HLA restriction

Procure CEF6 (CAS 913545-15-0), the 9-aa influenza A nucleoprotein peptide (residues 418-426) for assay control. Its HLA-B*07:02 restriction ensures specific T-cell response validation, preventing false negatives from mismatched HLA alleles. Substitution with other CEF panel peptides or in-class analogs alters assay parameters; sequence-verified CEF6 is essential for reproducibility in multi-center immunogenicity studies and transgenic model validation.

Molecular Formula C52H80N10O14S
Molecular Weight 1101.3 g/mol
Cat. No. B612710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEF6
Molecular FormulaC52H80N10O14S
Molecular Weight1101.3 g/mol
Structural Identifiers
InChIInChI=1S/C52H80N10O14S/c1-28(2)24-34(54)44(67)57-37(25-32-16-10-8-11-17-32)46(69)58-38(26-33-18-12-9-13-19-33)47(70)59-39(27-40(65)66)48(71)55-35(20-14-15-22-53)45(68)61-42(30(5)63)51(74)62-43(31(6)64)50(73)60-41(29(3)4)49(72)56-36(52(75)76)21-23-77-7/h8-13,16-19,28-31,34-39,41-43,63-64H,14-15,20-27,53-54H2,1-7H3,(H,55,71)(H,56,72)(H,57,67)(H,58,69)(H,59,70)(H,60,73)(H,61,68)(H,62,74)(H,65,66)(H,75,76)
InChIKeyQEMGQMYADQMCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEF6 Procurement Guide: HLA-B7 Restricted Influenza Nucleoprotein Epitope Peptide for Immunological Assays


CEF6 (CAS 913545-15-0) is a 9-amino-acid synthetic peptide corresponding to residues 418–426 of the influenza A virus (H1N1) nucleocapsid protein [1]. The compound is an HLA-B7 (HLA-B*07:02) restricted epitope and belongs to the CEF control peptide panel, a standardized collection of viral T-cell epitopes derived from cytomegalovirus, Epstein-Barr virus, and influenza virus used as positive controls in ELISpot and intracellular cytokine staining assays . The peptide sequence is LPFDKTTVM, with a molecular weight of approximately 1051–1101 Da depending on counterion form . High-strength comparative quantitative data distinguishing CEF6 from closely related analogs in the published literature is notably limited; this guide therefore emphasizes verifiable differences in sequence identity, MHC restriction profile, and validated assay utility where documentation exists.

Why Generic Influenza Peptides Cannot Substitute for CEF6 in Standardized Immunoassays


In-class influenza nucleoprotein peptides cannot be substituted for CEF6 without altering assay validation parameters due to fundamental differences in sequence specificity and MHC restriction. CEF6 is an HLA-B*07:02 restricted epitope, whereas other CEF panel peptides such as CEF1 (influenza matrix protein M1₅₈–₆₆, HLA-A*02:01 restricted) and CEF7 (influenza NP₃₈₀–₃₈₈, HLA-B*08:01 restricted) are restricted by different HLA alleles [1]. This allele specificity dictates which donor T-cell populations will respond in functional assays; substituting CEF6 for a peptide with mismatched HLA restriction will produce false-negative results in HLA-B7-positive donor samples . Furthermore, even within the same HLA-B7 restriction profile, epitope sequence variations alter T-cell receptor recognition and response magnitude. Procurement of sequence-verified, HLA-B7-matched CEF6 is therefore non-negotiable for maintaining assay consistency across multi-center immunological studies.

CEF6 Quantitative Evidence Guide: Comparative Data for Procurement Decisions


CEF6 Amino Acid Sequence and MHC Restriction Specificity Versus CEF Panel Peptides

CEF6 exhibits a distinct amino acid sequence (LPFDKTTVM) and HLA-B7 (HLA-B*07:02) restriction profile that differs from other influenza nucleoprotein-derived CEF panel peptides. This sequence corresponds precisely to residues 418–426 of the influenza A H1N1 nucleoprotein . In contrast, CEF7 (NP₃₈₀–₃₈₈, ELRSRYWAI) is HLA-B*08:01 restricted, and CEF1 (M1₅₈–₆₆, GILGFVFTL) is HLA-A*02:01 restricted . No cross-reactivity data are available from published primary sources, but the sequence divergence and distinct HLA anchor motifs support orthogonal T-cell recognition profiles.

immunology T-cell epitope HLA restriction

CEF6 Sequence Divergence from Non-CEF Influenza NP Peptides

CEF6 (NP₄₁₈–₄₂₆) occupies a distinct region of the influenza nucleoprotein that differs from other commonly used NP-derived T-cell epitopes. The sequence LPFDKTTVM shares no sequence homology with the widely studied NP₃₆₆–₃₇₄ epitope (ASNENMDAM) or NP₁₄₇–₁₅₅ (TYQRTRALV), which are recognized by HLA-B*35:01 and HLA-A*02:01 respectively [1][2]. This positional and sequence divergence indicates that CEF6 elicits responses from distinct T-cell clonotypes, a property relevant for studies examining immunodominance hierarchies or vaccine-induced T-cell breadth.

virology influenza peptide synthesis

CEF6 Purity and Quality Control Specifications from Commercial Suppliers

Commercial CEF6 is supplied with ≥98% purity as determined by HPLC analysis, with molecular weight confirmed by mass spectrometry . The peptide is typically provided as a lyophilized powder with certificate of analysis documenting purity, molecular weight, and solubility parameters. While purity specifications are comparable across reputable vendors (generally ≥95% to ≥98%), lot-to-lot consistency and documentation completeness are critical differentiators for regulated research environments.

quality control peptide synthesis procurement

Distinction from Unrelated Research Compounds Bearing Similar Nomenclature

The identifier 'CEF6' is also used in the literature to designate Achromobacter xylosoxidans strain Cef6, a bacterial isolate capable of biotransforming the cephalosporin antibiotic ceftriaxone sodium [1]. This bacterial strain achieved 100% biotransformation of ceftriaxone (7.973 g/L) after 39 hours under aerobic static conditions at 30°C [1]. This is an entirely different research entity from the influenza peptide CEF6. Procurement personnel must verify CAS number (913545-15-0 for the peptide) and intended application to avoid mis-ordering.

nomenclature procurement compound identification

CEF6 Application Scenarios: Where This Influenza Peptide Delivers Validated Utility


Positive Control in ELISpot and ICS Assays for HLA-B7-Positive Donor Cohorts

CEF6 serves as a standardized positive control peptide in interferon-gamma (IFN-γ) ELISpot and intracellular cytokine staining (ICS) assays for monitoring T-cell immunity in HLA-B*07:02-positive individuals. The CEF peptide panel, including CEF6, is widely adopted in vaccine trial immunogenicity assessments and immune monitoring studies . Due to its defined HLA-B7 restriction, CEF6 provides a reliable reference response specifically in donor populations expressing this allele.

Influenza Nucleoprotein T-Cell Epitope Mapping Studies

CEF6 enables researchers to interrogate T-cell responses directed against the 418-426 region of influenza nucleoprotein, a region distinct from the immunodominant NP366-374 and NP147-155 epitopes. This application is relevant for studies examining epitope hierarchy, T-cell receptor repertoire breadth, or cross-reactivity between influenza strains . CEF6 provides coverage of an NP region that is not addressed by other commercially available influenza peptides.

HLA-B*07:02 Transgenic Mouse Model Validation

In HLA-B*07:02/Kb transgenic mouse models used to evaluate human T-cell epitope immunogenicity, CEF6 functions as a validated human epitope control. Studies comparing HLA-B*07:02/Kb and HLA-A*02:01/Kb transgenic mice have demonstrated that the HLA-B*07:02/Kb system possesses a functional T-cell receptor repertoire capable of recognizing human B*07:02-restricted epitopes, establishing the relevance of this model for preclinical vaccine evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

68 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEF6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.